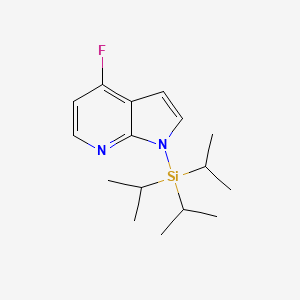

4-フルオロ-1-(トリイソプロピルシリル)-7-アザインドール

概要

説明

Fluorinated compounds, like the one you’re asking about, are widely used in various fields such as molecular imaging, pharmaceuticals, and materials . The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and improve their performance .

Synthesis Analysis

The synthesis of fluorinated compounds has attracted attention from biologists and chemists . There are two main strategies for the enzymatic synthesis of fluorinated compounds: (1) C-F bonds are directly formed to obtain fluorine-containing compounds. (2) Complex fluorinated compounds are synthesized from simple fluorine-containing modules .Molecular Structure Analysis

The molecular structure of fluorinated compounds is often analyzed using techniques like X-ray crystallography . The presence of fluorine can change the pKa, affinity, dipole moment, stability, lipophilicity, and bioavailability of adjacent groups .Chemical Reactions Analysis

Fluorinated compounds can undergo various chemical reactions. For example, the electrophilic addition of fluorine to alkenes using F-TEDA-BF4 generates a carbocation prone to trap by any nucleophile in the reaction medium .Physical And Chemical Properties Analysis

Fluorine has different physical and chemical properties from other elements, including bond length, van der Waals radius, van der Waals volume of the atom, and electronegativity of elements . Unlike other halogens, non-polarizable fluorine does not participate in halogen bonding .科学的研究の応用

有機合成における求電子フッ素化

4-フルオロ-1-(トリイソプロピルシリル)-7-アザインドール: は、有機合成において求電子フッ素化試薬として利用することができます。 有機分子へのフッ素原子の導入は、フッ素の強い電気陰性度と小さな立体障害のために重要です 。この化合物は、特に求電子フッ素化を必要とする反応において、危険な分子状フッ素のより安全で安定な代替物として役立つ可能性があります。

医薬品用途

医薬品業界では、この化合物はさまざまな薬物の合成における中間体として使用されています 。フッ素原子の存在は、しばしば医薬品の代謝安定性を向上させるため、4-フルオロ-1-(トリイソプロピルシリル)-7-アザインドールは薬物設計と開発における貴重な成分です。

農薬合成

フッ素原子が付与する独特の特性により、4-フルオロ-1-(トリイソプロピルシリル)-7-アザインドールは農薬合成の候補となっています 。この分野ではフッ素化化合物の需要が高まっているため、より安定で効果的な殺虫剤や除草剤を製造する可能性は大きいと言えます。

染料中間体

この化合物は染料の製造においても中間体として役割を果たし、染料の製造プロセスにおいて重要な材料となっています 。フッ素原子は、反応性や色安定性などの染料の性質を変えることができます。

芳香族求核置換反応

4-フルオロ-1-(トリイソプロピルシリル)-7-アザインドール: は、複雑な有機分子の構築に不可欠な芳香族求核置換反応に関与することができます 。フッ素原子の存在は、これらの反応の反応性と選択性に影響を与え、新規有機化合物を合成するための経路を提供することができます。

生分解性と生体変換に関する研究

フッ素化化合物の環境への影響は、ますます懸念されています。4-フルオロ-1-(トリイソプロピルシリル)-7-アザインドールは、フッ素置換芳香族化合物の生分解性と生体変換を理解するための研究に使用することができます 。この分野の研究は、このような化合物の環境フットプリントを軽減するための戦略を開発するために不可欠です。

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(4-fluoropyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25FN2Si/c1-11(2)20(12(3)4,13(5)6)19-10-8-14-15(17)7-9-18-16(14)19/h7-13H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YESANHMKGXGZLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C(C=CN=C21)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25FN2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90460639 | |

| Record name | 4-Fluoro-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90460639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

640735-25-7 | |

| Record name | 4-Fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=640735-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-1-[tri(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90460639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

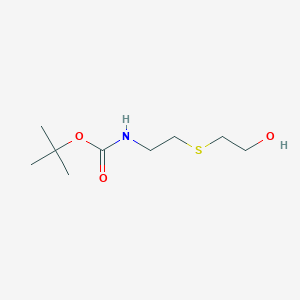

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromo-2-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1313698.png)